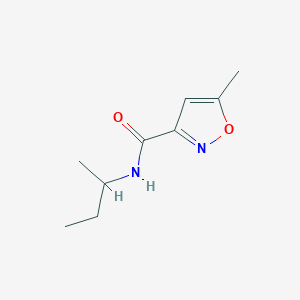
5-methyl-N-4-pyridinyl-3-thiophenecarboxamide
Overview
Description
5-methyl-N-4-pyridinyl-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP has been found to be a potent neurotoxin, causing damage to dopaminergic neurons in the brain. This has led to its use in the study of Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
5-methyl-N-4-pyridinyl-3-thiophenecarboxamide is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form the neurotoxin MPP+. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I and leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
The primary effect of this compound is the selective loss of dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the striatum, which is responsible for the characteristic symptoms of Parkinson's disease. This compound has also been found to cause oxidative stress, inflammation, and mitochondrial dysfunction.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-4-pyridinyl-3-thiophenecarboxamide in lab experiments is its ability to selectively target dopaminergic neurons in the substantia nigra, which closely mimics the pathology of Parkinson's disease. However, this compound has some limitations in that it is a potent neurotoxin and can cause significant damage to neurons if not used appropriately. Additionally, this compound is not a perfect model of Parkinson's disease and may not fully capture all aspects of the disease.
Future Directions
There are several future directions for research involving 5-methyl-N-4-pyridinyl-3-thiophenecarboxamide. One area of focus is the development of new therapeutic interventions for Parkinson's disease that target the underlying mechanisms of neurodegeneration. Another area of interest is the use of this compound to study the role of inflammation and oxidative stress in neurodegenerative disorders. Additionally, there is ongoing research into the use of this compound as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Scientific Research Applications
5-methyl-N-4-pyridinyl-3-thiophenecarboxamide has been used extensively in scientific research as a tool for studying Parkinson's disease. It has been found to cause a selective loss of dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. This compound has also been used to study the mechanisms underlying neurodegeneration and to test potential therapeutic interventions.
properties
IUPAC Name |
5-methyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-6-9(7-15-8)11(14)13-10-2-4-12-5-3-10/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNNHVLIIXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432254.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4432280.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)
![N-3-isoxazolyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4432292.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)